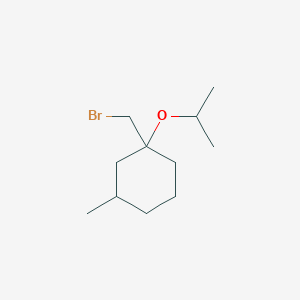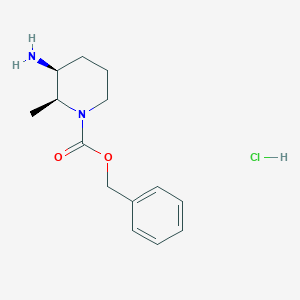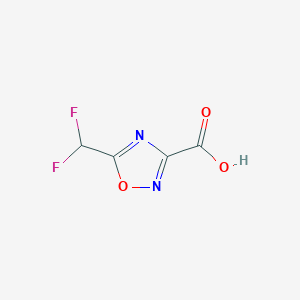
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to a cyclohexane ring, which is further substituted with a methyl group and a propan-2-yloxy group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1-(propan-2-yloxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Scientific Research Applications
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized cyclohexane derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving bromomethyl groups.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane involves the interaction of the bromomethyl group with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The propan-2-yloxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the propan-2-yloxy group, making it less versatile in certain chemical reactions.
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane: Similar structure but without the methyl group, affecting its reactivity and applications.
1-(Chloromethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Uniqueness
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane is unique due to the presence of both the bromomethyl and propan-2-yloxy groups, which provide a combination of reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-(bromomethyl)-3-methyl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)13-11(8-12)6-4-5-10(3)7-11/h9-10H,4-8H2,1-3H3 |
InChI Key |
QHBIDUHXHHNDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)
![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)




![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
